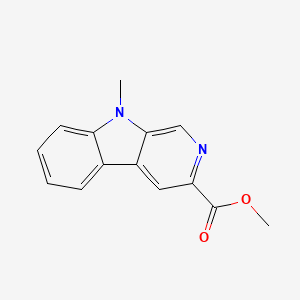

Methyl 9-methyl-9H-beta-carboline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 9-methylpyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-16-12-6-4-3-5-9(12)10-7-11(14(17)18-2)15-8-13(10)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVBEJRCLQGKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=CC(=NC=C31)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509896 | |

| Record name | Methyl 9-methyl-9H-beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82596-95-0 | |

| Record name | Methyl 9-methyl-9H-beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of Methyl 9 Methyl 9h Beta Carboline 3 Carboxylate

Established Methodologies for Beta-Carboline Scaffold Construction

The formation of the characteristic pyrido[3,4-b]indole system of β-carbolines is a cornerstone of their synthesis. Several key reactions have been adapted and optimized for the preparation of precursors to Methyl 9-methyl-9H-beta-carboline-3-carboxylate.

Pictet-Spengler Cyclization Approaches

The Pictet-Spengler reaction stands as a paramount and widely utilized method for the synthesis of tetrahydro-β-carboline derivatives, which are immediate precursors to the aromatic β-carboline scaffold. nih.govresearchgate.net This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.gov In the context of synthesizing the precursor to the title compound, L-tryptophan methyl ester is a common starting material. sciforum.netmdpi.com

The general mechanism commences with the formation of a Schiff base between the amino group of the tryptophan ester and the carbonyl compound. Subsequent protonation of the imine nitrogen activates the molecule for an intramolecular electrophilic attack by the electron-rich indole (B1671886) ring at the C2 position, leading to the formation of a spirocyclic intermediate. A final rearrangement yields the 1,2,3,4-tetrahydro-β-carboline ring system. The resulting tetrahydro-β-carboline can then be oxidized to the fully aromatic β-carboline. Various oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can be employed for this aromatization step. nih.govsciforum.net

A variety of catalysts, including Brønsted and Lewis acids, have been employed to facilitate the Pictet-Spengler reaction. The choice of catalyst and reaction conditions can influence the reaction rate and yield. For instance, the reaction can be carried out in different solvents and at various temperatures to optimize the outcome.

Eschweiler-Clarke Reaction Pathways for N-Methylation

The introduction of a methyl group at the N9 position of the β-carboline ring is a key step in the synthesis of this compound. The Eschweiler-Clarke reaction is a classical and effective method for the N-methylation of primary and secondary amines. researchgate.net This reaction utilizes an excess of formic acid and formaldehyde (B43269) to achieve exhaustive methylation without the formation of quaternary ammonium (B1175870) salts. researchgate.net

The mechanism of the Eschweiler-Clarke reaction involves the initial formation of an iminium ion from the reaction of the secondary amine (the indole nitrogen of the β-carboline) with formaldehyde. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the tertiary amine, with the concomitant release of carbon dioxide. researchgate.net This process is repeated for primary amines until the tertiary amine is formed. A significant advantage of this method is that it prevents over-methylation to the quaternary ammonium salt, as the tertiary amine cannot form another iminium ion. researchgate.net

While the classic Eschweiler-Clarke conditions are effective, variations of this reaction may utilize other reducing agents in place of formic acid.

One-Pot Synthesis Techniques for Beta-Carboline Derivatives

In the pursuit of more efficient and sustainable synthetic procedures, one-pot reactions have gained significant attention. These methodologies allow for the sequential execution of multiple reaction steps in a single reaction vessel, thereby avoiding the isolation and purification of intermediates, which saves time, reagents, and reduces waste. Several one-pot approaches have been developed for the synthesis of β-carboline derivatives. sciforum.netnih.gov

One such strategy involves a manganese dioxide-mediated one-pot method that combines alcohol oxidation, Pictet-Spengler cyclization, and oxidative aromatization. nih.gov This process offers a convenient route to access β-carbolines. Another approach employs copper oxide nanoparticles (CuO NPs) as a catalyst to promote the Pictet-Spengler cyclization and subsequent oxidation in a one-pot fashion, yielding 1,3-disubstituted-β-carbolines in moderate to excellent yields. sciforum.net These one-pot techniques streamline the synthesis of the β-carboline core structure, providing a more direct pathway to the precursors of this compound.

| Method | Key Features | Typical Reactants | Catalyst/Reagent | Outcome |

| Pictet-Spengler Cyclization | Forms the tetrahydro-β-carboline core. | Tryptamine derivative, Aldehyde/Ketone | Acid (Brønsted or Lewis) | Tetrahydro-β-carboline |

| Eschweiler-Clarke Reaction | N-methylation of the indole nitrogen. | β-carboline, Formaldehyde, Formic Acid | - | N-methylated β-carboline |

| One-Pot Synthesis | Combines multiple steps in a single vessel for efficiency. | Tryptophan ester, Aldehyde | MnO2 or CuO NPs | Aromatic β-carboline |

Functionalization and Derivatization Strategies

Once the this compound scaffold is synthesized, further chemical modifications can be introduced at various positions to modulate its properties. The N9 and C3 positions are particularly amenable to functionalization.

Introduction and Modification of Substituents at the N9-Position

The nitrogen atom at the 9-position of the β-carboline ring is a common site for the introduction of various substituents. Alkylation of the N9 position is a frequently employed strategy to introduce diversity into the β-carboline framework.

N-alkylation reactions are typically carried out by treating the N-H containing β-carboline precursor with an alkylating agent in the presence of a base. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) and propargyl bromide. sciforum.net The choice of base is crucial for the success of the reaction, with common bases including potassium carbonate (K2CO3) and sodium hydride (NaH). The reaction is generally performed in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For instance, the N-alkylation of a β-carboline methyl ester with various benzyl chlorides has been achieved using potassium hydroxide (B78521) (KOH) as the base, affording N-alkylated derivatives in good yields.

| Alkylating Agent | Base | Solvent | Product | Reference |

| Benzyl Chlorides | KOH | DMF | N-benzyl-β-carboline derivatives | mdpi.com |

| Propargyl Bromide | K2CO3 | DMSO | N-propargyl-β-carboline derivative | sciforum.net |

Esterification and Further Functionalization at the C3-Position

The carboxylic acid methyl ester group at the C3-position of this compound serves as a versatile handle for further chemical transformations. This functional group can be readily modified to introduce a wide range of other functionalities, thereby expanding the chemical diversity of the β-carboline derivatives.

One of the most common transformations of the C3-ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide, followed by acidification. sciforum.net The resulting carboxylic acid can then be coupled with various amines or alcohols to form amides or different esters, respectively. For example, the synthesis of β-carboline amides has been accomplished by first converting the carboxylic acid to the more reactive acid chloride using thionyl chloride, followed by reaction with the desired amine.

Furthermore, the ester group can be involved in other transformations. For instance, the C3-ester can be reduced to the corresponding alcohol, which can then be further functionalized. These transformations at the C3-position allow for the synthesis of a diverse library of β-carboline derivatives with potentially varied biological activities.

| Transformation | Reagents | Product | Reference |

| Ester Hydrolysis | NaOH(aq), then HCl(aq) | Carboxylic Acid | sciforum.net |

| Amide Formation | 1. SOCl2, 2. Amine | Amide | |

| Esterification | Alcohol, Coupling Agent (e.g., DCC) | New Ester | sciforum.net |

Investigation of Substituent Effects at the C1-Position

A variety of synthetic methods have been developed to introduce diverse functional groups at the C1 position, enabling a systematic investigation of these effects. One common strategy involves the Pictet-Spengler reaction, a cornerstone in beta-carboline synthesis, where tryptamine or its derivatives are condensed with an aldehyde or ketone. The choice of the carbonyl component directly determines the substituent at the C1 position of the resulting tetrahydro-beta-carboline, which can then be oxidized to the aromatic beta-carboline.

Recent advancements in synthetic methodology have provided more direct routes for C1-functionalization. For instance, directed metalation using a Knochel-Hauser base (TMPMgCl·LiCl) on an N-Boc protected norharman, followed by a Negishi cross-coupling reaction, allows for the introduction of various aryl or heteroaryl groups at the C1 position. acs.orgnih.govacs.org This method offers a powerful tool for rapidly diversifying the beta-carboline scaffold. acs.orgnih.govacs.org Another modern approach is the photocatalytic enantioselective Minisci reaction, which enables the direct C-H functionalization of beta-carbolines at the C1 position with aminoalkyl groups. nih.gov

Studies on the biological activities of C1-substituted acylhydrazone beta-carboline analogues have provided valuable insights into SARs. It was observed that analogues with halogenated groups at the R1 position of a C1-substituent exhibited more promising antifungal activity compared to those with electron-donating groups. mdpi.comnih.gov This suggests that electron-withdrawing groups at this position may be favorable for this particular biological activity.

The following table summarizes the observed effects of different substituents at the C1-position on the biological activity of beta-carboline derivatives, based on findings from various research studies.

| Substituent Type at C1 | General Observation on Biological Activity | Reference |

| Aryl/Heteroaryl Groups | Can lead to compounds with potential applications in treating central nervous system disorders and cancer. | acs.org |

| Aminoalkyl Groups | Can result in enantioenriched beta-carbolines, which are key structural motifs in valuable natural products with biological activity. | nih.gov |

| Acylhydrazone Moieties with Halogenated Groups | Showed promising and broad-spectrum antifungal activity. | mdpi.comnih.gov |

| Acylhydrazone Moieties with Electron-Donating Groups | Exhibited lower antifungal activity compared to halogenated analogues. | mdpi.com |

These findings underscore the importance of the C1-substituent in modulating the biological properties of the beta-carboline core. The ability to synthetically introduce a wide array of functionalities at this position is crucial for the development of new beta-carboline derivatives with tailored pharmacological profiles.

Biomimetic Synthesis Approaches for Beta-Carboline Frameworks

The biosynthesis of beta-carboline alkaloids in nature is believed to occur through a Pictet-Spengler type reaction involving tryptophan and a suitable aldehyde or keto acid, followed by oxidation. This natural pathway has inspired the development of biomimetic synthetic strategies that aim to replicate these biological processes in the laboratory. These approaches are often characterized by their efficiency, employing one-pot procedures that mimic the tandem enzymatic reactions of biosynthesis.

A notable example of a biomimetic synthesis is the direct, one-pot synthesis of beta-carboline alkaloids from two different amino acids. mdpi.com This innovative protocol utilizes tryptophan as the indole-containing starting material and a second amino acid which, through a series of reactions, provides the necessary carbonyl component for the Pictet-Spengler condensation.

The key steps in this biomimetic synthesis are:

Decarboxylation and Deamination: The second amino acid undergoes decarboxylation and deamination to generate an in-situ aldehyde.

Pictet-Spengler Reaction: The newly formed aldehyde reacts with tryptophan in a classic Pictet-Spengler condensation to form a tetrahydro-beta-carboline intermediate.

Oxidation: The tetrahydro-beta-carboline is then oxidized to the fully aromatic beta-carboline framework.

This entire sequence can be carried out in a single reaction vessel, showcasing the elegance and efficiency of biomimetic approaches. The following table outlines a generalized scheme for this biomimetic synthesis.

| Step | Reactants | Key Transformation | Product |

| 1 | Tryptophan, Second Amino Acid | In-situ generation of an aldehyde from the second amino acid. | Tryptophan and Aldehyde |

| 2 | Tryptophan and Aldehyde | Pictet-Spengler condensation. | Tetrahydro-beta-carboline |

| 3 | Tetrahydro-beta-carboline | Oxidation | Beta-carboline |

This biomimetic strategy not only provides a more streamlined and potentially environmentally friendlier route to the beta-carboline core but also offers a versatile platform for generating a library of substituted beta-carbolines by simply varying the second amino acid. mdpi.com This approach highlights the power of drawing inspiration from nature to develop novel and efficient synthetic methodologies.

Structure Activity Relationship Sar Studies of Methyl 9 Methyl 9h Beta Carboline 3 Carboxylate and Its Analogs

Positional Substituent Effects on Biological Activity

The indole (B1671886) nitrogen at position 9 (N9) of the β-carboline ring is a critical site for modification, with substitutions significantly impacting biological activity. Research has shown that the introduction of various substituents at this position can modulate the compound's interaction with biological targets, including kinases and receptors.

Studies have demonstrated that N9-substituted α-carboline derivatives, which are structural isomers of β-carbolines, exhibit negligible cytotoxicity when the N9 position is unsubstituted. However, the addition of a benzyl (B1604629) group at the N9 position can initiate activity, and further substitution on this benzyl ring is crucial for enhancing cytotoxic effects. For instance, a derivative featuring a 3,4,5-trimethoxybenzyl group at N9 [methyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole-3-carboxylate] displayed potent cytotoxicity against several cancer cell lines, including leukemia (HL-60) and colorectal adenocarcinoma (COLO 205), with IC50 values of 0.3 µM and 0.49 µM, respectively. nih.gov This suggests that the N9 substituent plays a key role in the molecule's ability to engage with its cellular targets.

In the context of enzyme inhibition, SAR studies on β-carboline derivatives as haspin kinase inhibitors revealed that N9 is a more favorable position for introducing alkylamine side chains compared to the C7 position. Docking calculations indicated that N9-substituted analogs could be well-accommodated within the ATP-binding site of the enzyme, forming key hydrogen bonds. nih.gov Specifically, introducing a tethered primary amine at the N9 position led to a significant increase in potency. For example, a derivative with a 3-aminopropyl group at N9 showed an IC50 value of 0.17 µM against haspin kinase. nih.gov

The nature and length of the N9-substituent are also vital. Synthetic β-carboline dimers modified at the N9 position have been shown to inhibit sarcoma proliferation. frontiersin.org Furthermore, N-alkylation of the β-carboline core with different bases has been optimized to produce novel N9-alkylated derivatives with potential anticancer activity. mdpi.com These findings collectively underscore the N9 position as a primary site for chemical modification to fine-tune the biological and therapeutic properties of β-carboline compounds.

| Compound/Analog | N9-Substituent | Target/Cell Line | Activity (IC50) |

| Methyl-9-(3,4,5-trimethoxybenzyl)-α-carboline-3-carboxylate | 3,4,5-trimethoxybenzyl | HL-60 (Leukemia) | 0.3 µM |

| Methyl-9-(3,4,5-trimethoxybenzyl)-α-carboline-3-carboxylate | 3,4,5-trimethoxybenzyl | COLO 205 (Colorectal) | 0.49 µM |

| N9-(3-aminopropyl)-β-carboline analog | 3-aminopropyl | Haspin Kinase | 0.17 µM |

| N9-unsubstituted α-carboline | -H | Cancer Cell Lines | Inactive |

| N9-benzyl-α-carboline | Benzyl | Cancer Cell Lines | Inactive (>50 µM) |

The substituent at the C3 position of the β-carboline nucleus is a key determinant of the molecule's pharmacological profile. Modifications at this position, including variations in the ester group, conversion to a carboxylic acid, or formation of amide derivatives, have profound effects on biological activity.

The methyl ester group at C3, as seen in the parent compound, is a common starting point for derivatization. This candidate for the endogenous ligand for the benzodiazepine (B76468) receptor produces a biological response opposite to the anxiety-reducing effect of typical agonists, classifying it as an inverse-agonist. researchgate.net The ester side chain in methyl β-carboline-3-carboxylate typically adopts an extended conformation. researchgate.net

Replacing the ester with other functional groups can drastically alter activity. For instance, in the development of antifungal agents, β-carboline derivatives bearing a substituted amide group at C3 have been synthesized. mdpi.com The nature of the amide substituent significantly influences fungicidal activity. A derivative containing a 4-trifluoromethylphenyl amide group exhibited higher fungicidal activity than one with a 4-chlorophenyl group, which in turn was more active than an unsubstituted phenyl amide. mdpi.com This highlights the importance of electronic and steric properties of the C3-substituent.

Furthermore, studies on α-carboline derivatives have shown that having a COOCH₃ (methyl ester) or CH₂OH (carbinol, from reduction of the ester) group at position-3 is crucial for maximal cytotoxic activity. nih.gov The conversion of the C3-ester to the corresponding carboxylic acid has also been explored. For example, the hydrolysis of methyl 9-(substituted-benzyl)-α-carboline-3-carboxylate derivatives yields the corresponding carboxylic acids, which retain biological activity. nih.gov These modifications demonstrate that the C3 position is a versatile handle for modulating the biological effects of the β-carboline scaffold, from receptor binding to antifungal and anticancer activities.

| C3-Substituent | C1-Substituent | R Group (Amide) | Fungicidal Activity |

| Amide | Phenyl | 4-Trifluoromethylphenyl | High |

| Amide | Phenyl | 4-Chlorophenyl | Moderate |

| Amide | Phenyl | N,N-diethyl | Moderate |

| Amide | Phenyl | 2-pyridyl | Excellent |

The C1 position of the β-carboline ring is another key site for structural modification that significantly modulates biological activity and reactivity. Introducing various substituents at this position can enhance potency and selectivity for different biological targets, including fungal pathogens and cancer cells.

In the development of novel antifungal agents, a series of C1-substituted acylhydrazone β-carboline analogues were synthesized and evaluated. mdpi.comnih.gov Structure-activity relationship analyses from these studies revealed that analogs with a halogenated group as the C1 substituent generally exhibited more promising antifungal activity compared to those with electron-donating groups. mdpi.com For instance, compounds with chloro- or bromo-substitutions on the C1-phenyl ring showed potent, broad-spectrum antifungal activity, in some cases exceeding that of the commercial pesticide hymexazol. mdpi.comnih.gov

The stereochemistry at the C1 position can also be a critical factor, particularly in tetrahydro-β-carboline (THβC) derivatives. Studies on antimalarial THβCs showed that the relative stereochemistry between substituents at C1 and C3 played a crucial role. The trans-diastereomers consistently demonstrated greater parasite inhibitory potency than the corresponding cis-diastereomers. nih.gov

In the context of anticancer activity, the size and nature of the C1 substituent influence cytotoxicity. Research on β-carboline derivatives showed that compounds with an ethyl group at the C1-position had significant cytotoxic activities against various tumor cells, including lung (3LL), breast (MCF-7), and gastric (BGC-823) cancer cell lines. researchgate.net The activity tended to decrease as the length of the alkyl chain at C1 was extended further. researchgate.net This indicates an optimal size for the C1-substituent to achieve maximal cytotoxic effect. The introduction of aryl groups at the C1 position has also been explored to create potential anticancer agents that act as CDK2 inhibitors. mdpi.com

| Compound Series | C1-Substituent Type | Biological Activity | Key Finding |

| Acylhydrazone β-carbolines | Halogenated Phenyl | Antifungal | More potent than electron-donating groups. mdpi.com |

| Tetrahydro-β-carbolines (THβCs) | Aryl (e.g., Benzo[d] nih.govnih.govdioxol-5-yl) | Antimalarial | Trans stereoisomer more active than cis. nih.gov |

| Simple β-carbolines | Alkyl chain | Cytotoxic (Anticancer) | Activity decreases as chain length increases beyond ethyl. researchgate.net |

Conformational Analysis and Ligand Recognition at Binding Sites

The three-dimensional structure (conformation) of β-carboline derivatives and their precise interactions within the binding sites of biological targets are fundamental to their mechanism of action. Conformational analysis and molecular docking studies provide critical insights into ligand recognition and help rationalize observed structure-activity relationships.

The β-carboline scaffold is a rigid, planar tricyclic system that serves as a robust anchor for positioning substituents in specific spatial orientations. The conformation of flexible side chains, such as the ester group at C3 or larger substituents at N9, is crucial for optimal binding. Crystal structure analysis of methyl β-carboline-3-carboxylate shows that the ester side chain typically adopts an extended conformation, which is believed to be important for its interaction with the benzodiazepine receptor. researchgate.net

Molecular docking studies have been widely used to predict the binding modes of β-carboline analogs. For example, docking of N9-substituted β-carbolines into the ATP-binding site of haspin kinase showed that derivatives with a tethered alkylamine could form a key hydrogen bond with the side chain of a glutamate (B1630785) residue (D687), an interaction not possible with unsubstituted analogs. nih.gov This predicted binding mode explains the increased inhibitory potency of the N9-substituted compounds.

Similarly, docking studies of β-carboline derivatives designed as anticancer agents into the active site of cyclin-dependent kinase 2 (CDK2) revealed specific interactions with key amino acid residues. The most active compounds were found to fit snugly into the hydrophobic cavity and form hydrogen bonds with residues such as His-84, Gln-131, and Asp-86. mdpi.com The correlation between the predicted binding affinity (docking score) and the experimentally observed biological activity supports the proposed binding mode. mdpi.com These computational analyses are invaluable for understanding how subtle changes in the ligand's structure affect its recognition and binding at the molecular level, thereby guiding the rational design of more potent and selective derivatives.

Dimerization and Linker Length Effects on Activity

Inspired by naturally occurring dimeric β-carboline alkaloids like neokauluamine, researchers have synthesized simple dimeric β-carbolines and evaluated their biological activities. nih.govupenn.edu These studies have consistently shown that the dimeric structures are significantly more potent than their corresponding monomeric counterparts against both cancer cell lines and malaria parasites. nih.gov For example, a β-carboline dimer was found to accumulate in lysosomes and induce apoptosis in lung cancer cells, demonstrating a potent cellular mechanism of action. upenn.edu

The linker connecting the two β-carboline moieties plays a crucial role. Its length dictates the distance between the two pharmacophoric units, which must be optimal to bridge binding sites on a biological target. In one study, linkers were designed to achieve a distance of approximately 13.8 Å between the two β-carboline units, mimicking the spacing in a natural product. nih.gov The resulting dimers showed potent anticancer and antimalarial activity.

Furthermore, β-carboline-3-carboxylic acid dimers, linked at the C3 position and modified at the N9 position, have been shown to effectively inhibit the proliferation of sarcoma cells by arresting the cell cycle. frontiersin.org The enhanced activity of these dimers is often attributed to the principles of multivalency, where the simultaneous interaction of both β-carboline units with the target leads to a synergistic increase in biological effect. nih.gov These findings highlight dimerization as a valuable strategy for amplifying the therapeutic potential of the β-carboline scaffold.

Computational Chemistry and Cheminformatics in Methyl 9 Methyl 9h Beta Carboline 3 Carboxylate Research

Quantum Chemical Parameter Calculations (e.g., DFT, FMO, NBO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 9-methyl-9H-beta-carboline-3-carboxylate at an electronic level. Methods like Density Functional Theory (DFT) are frequently employed to elucidate its structural and electronic characteristics.

Density Functional Theory (DFT) calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are performed to optimize the molecular geometry and compute various quantum chemical descriptors. These descriptors are crucial for predicting the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis is a key component of these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally signifies higher reactivity. For the related parent compound, methyl 9H-pyrido[3,4-b]indole-3-carboxylate, substitutions at the C1-position have been shown to significantly alter this energy gap, thereby tuning the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis provides a detailed picture of the electron delocalization within the molecule. This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. For derivatives of the β-carboline scaffold, NBO analysis has revealed significant electron delocalization, such as π-π* interactions, which contribute to the molecule's stability and electronic properties. For instance, in a C1-substituted derivative, a strong electron delocalization was identified between π(C19-C20) and π*(C42-C43) orbitals, with an interaction energy of 50.98 kcal/mol, highlighting how substitutions enhance electronic communication across the structure.

| Parameter | Description | Significance in Research |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Predictor of chemical reactivity and kinetic stability |

| NBO Interaction Energy | Energy associated with electron delocalization between orbitals | Quantifies intramolecular charge transfer and stability |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into its potential biological activity. For β-carboline derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating binding modes.

In a representative study, a derivative, methyl 9-(2,4-dichlorobenzyl)-1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate, was docked into the active site of the Cyclin-Dependent Kinase 2 (CDK2) inhibitor, with the PDB code 1PYE. mdpi.comsciforum.net The process involves preparing the 3D structures of both the ligand and the protein receptor. Docking simulations, often performed with software like AutoDock, then calculate the most favorable binding poses and estimate the binding affinity, typically expressed as a binding energy in kcal/mol. mdpi.com

The results of such simulations reveal crucial information about ligand-protein interactions. For the CDK2 inhibitor, the β-carboline derivative exhibited a strong binding energy of -11.9975 kcal/mol. mdpi.comsciforum.net The analysis further detailed key interactions, such as hydrogen bonds with essential amino acid residues like ASP145, ASP86, PHE82, ILE10, and LEU83, which stabilize the ligand within the binding pocket. mdpi.comsciforum.net These in silico findings are vital for structure-based drug design, allowing researchers to rationally modify the ligand's structure to enhance binding affinity and selectivity. mdpi.com

| Parameter | Value/Description |

|---|---|

| Target Protein | CDK2 |

| PDB ID | 1PYE |

| Binding Energy | -11.9975 kcal/mol |

| Key Interacting Residues | ASP145, ASP86, PHE82, ILE10, LEU83 |

| Interaction Types | Hydrogen Bonding |

Quantitative Structure-Activity Relationship (QSAR) and CoMFA/GOLPE Approaches

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models, particularly 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in medicinal chemistry.

For the β-carboline class of compounds, 3D-QSAR studies have been successfully applied to understand the structural requirements for their antitumor activity. nih.gov In one study, CoMFA and CoMSIA models were developed for a set of 47 β-carboline derivatives. nih.gov These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity.

The statistical robustness of these models is evaluated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A study on β-carbolines yielded a CoMFA model with a q² of 0.513 and an r² of 0.862, and a CoMSIA model with a q² of 0.503 and an r² of 0.831, indicating good predictive power. nih.gov The analysis revealed that substitutions at positions 1, 2, 3, 7, and 9 of the β-carboline ring are critical for the antitumor pharmacophore. nih.gov Such insights are invaluable for designing new derivatives with enhanced potency. The CoMFA/GOLPE approach has also been used to predict the binding of β-carboline inverse agonists and antagonists. acs.org

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Key Finding |

|---|---|---|---|

| CoMFA | 0.513 | 0.862 | Antitumor activity is influenced by substituents at positions 1, 2, 3, 7, and 9. nih.gov |

| CoMSIA | 0.503 | 0.831 |

Prediction of Chemical Reactivity Behavior and Electrophilicity Indices

The chemical reactivity of this compound can be predicted using global reactivity descriptors derived from quantum chemical calculations. These indices provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

Key descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). Chemical hardness (η) is a measure of resistance to change in electron distribution; softer molecules (lower η) are generally more reactive. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, indicating its behavior as an electrophile.

Studies on the β-carboline scaffold have shown that introducing different substituents can significantly modulate these reactivity indices. For example, substituting an electron-donating or electron-withdrawing group at various positions on the β-carboline ring alters the HOMO and LUMO energies, which in turn changes the calculated values of hardness and electrophilicity. A lower HOMO-LUMO energy gap is associated with lower hardness and higher reactivity. By calculating these parameters, researchers can predict how structural modifications will impact the molecule's stability and reactivity, which is crucial for understanding its mechanism of action and potential metabolic pathways.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. Lower values indicate higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / 2η | Measures the propensity of a species to accept electrons. Higher values indicate a better electrophile. |

Advanced Research Methodologies Applied to Methyl 9 Methyl 9h Beta Carboline 3 Carboxylate

Transcriptomic and Proteomic Analysis Techniques

Transcriptomic and proteomic analyses have been instrumental in revealing the molecular pathways modulated by 9-methyl-β-carboline. These approaches allow for a broad-spectrum view of how the compound influences gene expression and protein profiles within biological systems.

Quantitative RT-PCR and Microarray Technology for Gene Expression Profiling

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) and microarray technology have been utilized to profile gene expression changes induced by 9-methyl-β-carboline in various experimental models. These techniques have demonstrated the compound's ability to modulate the transcription of genes crucial for neuronal function and survival.

In studies involving primary midbrain cell cultures, qRT-PCR analysis revealed that exposure to 9-methyl-β-carboline led to an increased transcription of genes involved in the maturation of dopaminergic neurons. Furthermore, microarray analysis, in conjunction with single RT-PCR, has shown that 9-methyl-β-carboline induces the expression of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF), conserved dopamine (B1211576) neurotrophic factor (CDNF), cerebellin 1 precursor protein, and ciliary neurotrophic factor (CNTF). Research on primary mesencephalic dopaminergic cultures also identified the stimulation of a wide array of neurotrophic and transcription factors decisive for dopaminergic differentiation, such as Shh, Wnt1, Wnt5a, En1, En2, Nurr1, and Pitx3, as well as marker genes like Th, Dat, and Aldh1a1.

Below is a table summarizing the observed changes in gene expression following treatment with 9-methyl-β-carboline.

| Gene/Factor | Method | Model System | Observed Effect | Reference |

| Dopaminergic maturation genes | Quantitative RT-PCR | Primary midbrain culture | Increased transcription | |

| Brain-Derived Neurotrophic Factor (BDNF) | Microarray, RT-PCR | In vivo (rat model) | Induction | |

| Conserved Dopamine Neurotrophic Factor (CDNF) | Microarray, RT-PCR | In vivo (rat model) | Induction | |

| Cerebellin 1 precursor protein | Microarray, RT-PCR | In vivo (rat model) | Induction | |

| Ciliary Neurotrophic Factor (CNTF) | Microarray, RT-PCR | In vivo (rat model) | Induction | |

| Shh, Wnt1, Wnt5a, En1, En2, Nurr1, Pitx3 | Not specified | Primary mesencephalic cultures | Stimulated expression | |

| Th, Dat, Aldh1a1 | Not specified | Primary mesencephalic cultures | Stimulated expression | |

| Gata2, Gata3, Creb1, Crebbp | Not specified | Primary dopaminergic culture | Up-regulated |

2D Gel Electrophoresis and MALDI-TOF Peptide Mass Fingerprinting for Protein Analysis

To investigate the effects of 9-methyl-β-carboline at the protein level, researchers have employed two-dimensional (2D) gel electrophoresis followed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) peptide mass fingerprinting. This powerful proteomic approach allows for the separation and identification of complex protein mixtures.

Applications in General Proteomics Research of Biological Systems

The combination of 2D gel electrophoresis and MALDI-TOF mass spectrometry is a well-established workflow in proteomics for the comparative analysis of protein expression in biological samples. This technique is particularly valuable for identifying proteins that are differentially expressed under various conditions, such as before and after drug treatment. In the context of 9-methyl-β-carboline research, this approach has been pivotal in identifying changes in the mitochondrial proteome, suggesting a mechanism of action that involves the enhancement of cellular respiration. The high success rate of protein identification using this method is often enhanced by sample preparation techniques that desalt and concentrate protein spots prior to analysis.

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are indispensable tools for dissecting the cellular and molecular mechanisms of action of compounds like 9-methyl-β-carboline. These models provide a controlled environment to study direct effects on specific cell types.

Primary neuronal cultures, particularly primary mesencephalic dopaminergic cultures, have been extensively used to study the effects of 9-methyl-β-carboline. In these cultures, the compound has been shown to increase the number of differentiated dopaminergic neurons, inhibit the basal release of lactate dehydrogenase, reduce the number of propidium iodide-stained cells, and decrease caspase-3 activity, indicating a neuroprotective effect. Furthermore, it was observed to increase the total ATP content, suggesting an enhancement of cellular energy metabolism.

In addition to primary cultures, specific cell lines such as the human neuroblastoma SH-SY5Y cells have been employed. In these cells, 9-methyl-β-carboline exhibited an anti-proliferative effect. The use of these models has been crucial in demonstrating the compound's ability to stimulate the expression of tyrosine hydroxylase and its transcription factors in pre-existing dopa decarboxylase immunoreactive neurons.

The following table summarizes the key findings from in vitro cell culture studies of 9-methyl-β-carboline.

| Cell Model | Key Findings | Reference |

| Primary mesencephalic dopaminergic cultures | Increased number of differentiated dopaminergic neurons, neuroprotective effects (reduced LDH release, decreased propidium iodide staining, decreased caspase-3 activity), increased ATP content. | |

| Primary dopaminergic culture | Stimulation of tyrosine hydroxylase expression and relevant transcription factors, stimulation of neurite outgrowth, protection against lipopolysaccharide and 2,9-dime-BC(+) toxicity, regeneration of neurons after chronic rotenone administration, inhibition of microglia proliferation, and reduction of alpha-synuclein protein content. | |

| Human neuroblastoma SH-SY5Y cells | Anti-proliferative effect. |

Advanced Spectroscopic Methods for Mechanistic Insights

Beyond the initial structural characterization of novel β-carboline derivatives using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS), advanced spectroscopic methods have been applied to gain deeper mechanistic insights into their biological activities.

One area where advanced spectroscopy has been particularly informative is in understanding the mechanisms of DNA damage by photoexcited 9-methyl-β-carbolines. Studies have examined the ability of these compounds to induce DNA damage upon UVA excitation at physiological pH. These investigations have revealed that the protonated form of the excited β-carbolines is primarily responsible for the damage through a type-I reaction, leading to the oxidation of purine residues. Additionally, the excited neutral form can generate cyclobutane pyrimidine dimers via triplet-triplet energy transfer. These mechanistic details are crucial for understanding the potential phototoxicity and for the development of safer therapeutic agents.

The synthesis of novel N-substituted β-carboline analogs and their characterization by spectroscopic techniques is a continuous effort to explore their therapeutic potential, including as anticancer agents.

Future Directions and Research Perspectives for Methyl 9 Methyl 9h Beta Carboline 3 Carboxylate

Elucidation of Undefined Molecular and Cellular Mechanisms

While the broader class of β-carboline alkaloids has been studied for various neuropharmacological and antitumor effects, the precise molecular and cellular mechanisms of Methyl 9-methyl-9H-beta-carboline-3-carboxylate are not yet fully defined. Future research should prioritize the identification of its specific molecular targets and the signaling pathways it modulates.

The anticancer activity of related β-carboline derivatives has been associated with diverse mechanisms, including intercalation into DNA, the inhibition of topoisomerases I and II, and the disruption of cell mitosis. mdpi.com Some derivatives also target specific cancer signaling pathways by inhibiting proteins such as IkappaB kinase (IKK) and cyclin-dependent kinases (CDKs). mdpi.com The structural similarity of this compound suggests it may operate through similar mechanisms, a hypothesis that requires empirical validation.

A related compound, 9-methyl-β-carboline (9-me-BC), has been shown to exert neuroprotective effects by stimulating the expression of neurotrophic factors, modulating the phosphatidylinositol 3-kinase (PI3K) pathway, and inhibiting monoamine oxidase (MAO) activity. nih.govnih.gov It also appears to protect dopaminergic neurons and reduce the expression of proapoptotic factors. researchgate.net Although these findings pertain to a structural analog, they provide a valuable starting point for investigating whether this compound shares similar neuroactive properties. Key research questions that remain to be answered include its receptor binding profile, its effect on neurotransmitter systems, and its influence on cellular processes like apoptosis and neuroinflammation.

Exploration of Novel Synthetic Pathways and Structurally Diverse Derivatives

Advancements in the chemical synthesis of this compound and its analogs are crucial for enabling comprehensive biological evaluation and developing structure-activity relationships (SAR). The β-carboline framework serves as a valuable scaffold for creating structurally diverse derivatives with potentially enhanced efficacy or novel biological activities. nbinno.comnbinno.com

A common synthetic route for β-carboline derivatives begins with L-tryptophan or its esters. mdpi.comanalis.com.my The core structure is typically assembled via the Pictet-Spengler condensation of a tryptophan derivative with an aldehyde, followed by an oxidation or aromatization step to form the tricyclic β-carboline ring system. mdpi.comanalis.com.my The N-alkylation at the indole (B1671886) nitrogen (position 9) is a key step to introduce the methyl group, which can be achieved using various bases like potassium hydroxide (B78521) (KOH) in a solvent such as dimethylformamide (DMF). mdpi.com

Future research should focus on developing more efficient and versatile synthetic methodologies. This includes exploring new catalysts, reaction conditions, and starting materials to improve yields and reduce the number of synthetic steps. nbinno.com Furthermore, systematic structural modifications can lead to the creation of libraries of novel derivatives. Key areas for modification include:

Position 1: Introducing different substituents by varying the aldehyde used in the Pictet-Spengler reaction. mdpi.com

Position 3: Modifying the methyl carboxylate group to other esters, amides, or functional groups to alter solubility, binding affinity, and metabolic stability. nih.gov

Position 9: Substituting the methyl group with other alkyl or aryl groups to probe its role in target interaction. mdpi.com

Dimerization: Creating bivalent β-carbolines by linking two monomer units, a strategy that has been explored for other β-carboline derivatives to potentially enhance DNA binding and antitumor activity. analis.com.my

| Synthetic Step | Description | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Esterification | Preparation of L-tryptophan methyl ester. | L-tryptophan | Thionyl chloride (SOCl₂), Methanol | mdpi.com |

| Pictet-Spengler Condensation | Formation of the tetrahydro-β-carboline ring. | Tryptophan methyl ester, Aldehyde | Ammonium (B1175870) chloride (NH₄Cl) | mdpi.com |

| Oxidation/Aromatization | Conversion of the tetrahydro-β-carboline to the aromatic β-carboline. | Tetrahydro-β-carboline intermediate | Iodine in DMSO/H₂O₂, or Potassium permanganate (B83412) (KMnO₄) | mdpi.comsciforum.net |

| N-Alkylation | Introduction of a substituent at the indole nitrogen (position 9). | β-carboline methyl ester | Benzyl (B1604629) chlorides, Potassium hydroxide (KOH), DMF | mdpi.com |

Integration of Multi-Omics Data in Complex Biological System Research

To achieve a holistic understanding of the biological effects of this compound, future research should leverage multi-omics approaches. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive, system-wide analysis of the molecular changes induced by the compound in cells or organisms. This data-rich approach can uncover novel mechanisms of action and biomarkers of response that might be missed by traditional targeted assays.

For instance, transcriptomics (e.g., RNA-seq) can reveal the full spectrum of gene expression changes following treatment, highlighting entire pathways that are up- or down-regulated. Proteomics can identify changes in protein abundance and post-translational modifications, providing insights into the functional consequences of altered gene expression. Metabolomics can measure fluctuations in endogenous small molecules, offering a snapshot of the metabolic state of the system in response to the compound.

While no multi-omics studies have been published specifically for this compound, this approach has been used to study the effects of inflammation on lung cells, demonstrating its power to characterize genome-wide changes in DNA methylation, gene expression, and protein abundance. mdpi.com Applying a similar strategy could elucidate the compound's impact on cellular networks, identify off-target effects, and provide a more complete picture of its biological activity, thereby accelerating its development for potential therapeutic applications.

Development of Advanced Computational Models for Activity Prediction and Design

In parallel with experimental work, the development and application of advanced computational models are essential for accelerating the discovery and optimization of β-carboline derivatives. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide valuable insights into how these compounds interact with their biological targets.

Molecular docking studies have been used to predict the binding modes and affinities of novel β-carboline derivatives with specific protein targets, such as cyclin-dependent kinase 2 (CDK2), a protein implicated in cancer. mdpi.com These models help rationalize the observed biological activity and guide the design of new analogs with improved potency and selectivity. For example, a docking study of a related β-carboline derivative identified key hydrogen bond interactions with amino acid residues like ASP145 and LYS:33 within the binding pocket of the target protein. mdpi.com

Computational tools can also be used for in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, which assesses the drug-like properties of a compound at an early stage of development. mdpi.com By forecasting parameters such as solubility, permeability, and metabolic stability, these models help prioritize which derivatives are most promising for further synthesis and experimental testing. Future efforts should focus on building robust and validated computational models specifically for the β-carboline scaffold to create a predictive framework for designing next-generation compounds with tailored biological activities.

| Parameter | Finding | Implication | Reference |

|---|---|---|---|

| Target Protein | 1PYE (CDK2 inhibitor complex) | Suggests a potential anticancer mechanism via cell cycle regulation. | mdpi.com |

| Binding Energy | -11.9975 kcal/mol | Indicates a strong predicted binding affinity between the ligand and the protein. | mdpi.com |

| Key Interactions | Hydrogen bonding with amino acids ASP145, ASP:86, PHE:82, ILE:10, and LEU:83. | Identifies specific residues crucial for molecular recognition and binding. | mdpi.com |

Q & A

Q. What are the common synthetic routes for preparing methyl esters of β-carboline derivatives, and how are they optimized for yield and purity?

- Methodological Answer : Methyl 9-methyl-9H-beta-carboline-3-carboxylate derivatives are typically synthesized via esterification of β-carboline-3-carboxylic acid precursors. Key steps include:

- Activation of the carboxylic acid using carbodiimides (e.g., CDI) in anhydrous DMF, followed by reaction with alcohols (e.g., (S)-1,1,1-trifluoropropanol) under controlled temperatures (0–5°C) to minimize side reactions .

- Purification via column chromatography or recrystallization, with characterization by NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity .

Optimization involves adjusting solvent polarity, stoichiometry of reagents, and reaction time. For example, using trifluoroethyl esters improves stereochemical control in chiral derivatives .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to characterize β-carboline derivatives?

- Methodological Answer :

- ¹H NMR : Assigns protons on the aromatic indole ring (δ 7.5–9.0 ppm) and ester groups (δ 3.5–4.5 ppm for methoxy protons). Spin-spin coupling in chiral derivatives confirms stereochemistry .

- IR : Identifies ester carbonyl stretches (~1700 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) in the β-carboline core .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions ([M+H]⁺) and fragments, such as loss of COOCH₃ groups .

Q. What are the standard protocols for assessing the solubility and stability of β-carboline derivatives in experimental settings?

- Methodological Answer :

- Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) via gravimetric analysis.

- Stability studies use accelerated degradation conditions (e.g., 40°C/75% humidity) with HPLC monitoring to detect decomposition products .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of β-carboline derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations at the 6-31G(d,p) basis set optimize molecular geometries in gas and solvent phases. Key parameters include:

- HOMO-LUMO gaps : Correlate with redox behavior (e.g., electron-withdrawing esters lower LUMO levels, enhancing electrophilic reactivity) .

- Solvent effects : Polarizable Continuum Models (PCM) evaluate dielectric medium impacts on charge distribution .

Q. How can researchers resolve contradictions in reported receptor subtype selectivity (e.g., GABA-A α1 vs. α5 subtypes)?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]flumazenil) to measure IC₅₀ values across GABA-A receptor subtypes .

- Molecular Docking : Compare binding poses in α1 (high-affinity) vs. α5 (low-affinity) subtypes using crystal structures (PDB: 6HUP). Steric clashes with α5 residues (e.g., His102) explain selectivity differences .

Q. What strategies mitigate stereochemical challenges in synthesizing enantiopure β-carboline derivatives?

- Methodological Answer :

- Chiral Auxiliaries : (S)- or (R)-trifluoropropanol induces asymmetry during esterification, confirmed by polarimetry ([α]D²⁵ = ±120°) .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures .

Q. How do oxidation methods (e.g., SeO₂ vs. TEMPO) influence the synthesis of β-carboline analogs?

- Methodological Answer :

- SeO₂ Oxidation : Converts 1-methyl-3-methoxycarbonyl-β-carboline to 1-formyl derivatives in dioxane, enabling downstream canthin-6-one synthesis .

- TEMPO/NaClO₂ : Offers milder conditions for oxidizing methyl groups to carboxylates without indole ring degradation .

Q. What experimental designs link structural modifications (e.g., substituents at C3/C9) to neuroprotective activity?

- Methodological Answer :

- In Vitro Models : Primary dopaminergic neuron cultures treated with MPTP (neurotoxin) assess protection via mitochondrial viability (MTT assay). Methyl esters at C3 enhance bioavailability compared to free acids .

- SAR Analysis : Trifluoromethyl groups at C9 increase logP values, improving blood-brain barrier penetration in murine models .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on β-carboline toxicity in neuronal cultures?

- Methodological Answer : Discrepancies arise from:

Q. How can researchers reconcile differences in computational vs. experimental binding affinity data for GABA-A receptors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.